molecular formula C8H10O2 B082514 4-Methoxy-3-methylphenol CAS No. 14786-82-4

4-Methoxy-3-methylphenol

Cat. No. B082514
CAS RN: 14786-82-4
M. Wt: 138.16 g/mol
InChI Key: ILASIIGKRFKNQC-UHFFFAOYSA-N
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Patent
US08933129B2

Procedure details

4-Methoxy-3-methylphenol was prepared according to the procedures described in Higgins et al., “An Assessment of the Reaction Energetics for Cytochrome P450-Mediated Reactions,” Arch. Biochem. Biophys. (2001); 385: 220-30. Specifically, phosphorus oxychloride (5.1 ml, 0.057 mol) was added dropwise to a solution of o-methylanisole (5.33 ml, 0.043 mol) in dimethylformamide (6 g) under nitrogen. After addition, the mixture was heated and refluxed for 4 hours, cooled, and then added to 100 ml of water. To the solution, 10% NaOH was added and the solution was extracted with 4×100 ml of ether. The ether layers were washed with water and then brine solution, dried over magnesium sulfate, and evaporated under reduced pressure. The dark oil that remained (5.0 g, 77%) was purified by column chromatography (silica gel: 90% hexane, 10% ethyl acetate). The purified oil (1.78 g, 28%) was dissolved in dichloromethane (100 ml) and then 3.03 g (0.018 mol) 3-chloroperbenzoic acid was added. The mixture was refluxed under nitrogen for ˜5 hours, cooled, and evaporated under reduced pressure. The residue was dissolved in ethyl acetate and washed with aqueous saturated sodium bicarbonate. The organic layer was dried over magnesium sulfate and evaporated under reduced pressured. The dark oil that remained was dissolved in 7 ml of methanol and 5.5 ml of 10% aqueous potassium hydroxide solution was added. The solution was stirred for ˜2 hours, water was added, and the solution was extracted with ether. The ether layers were combined and washed with saturated sodium bicarbonate solution and then with water. The ether was dried over magnesium sulfate and evaporated under reduced pressure. The oil that remained (1.21 g, 74%) was recrystallized twice with hexane to give 4-methoxy-3-methyl-phenol as long white needles.
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
5.33 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.03 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH3:14].[OH-].[Na+].ClC1C=CC=C(C(OO)=[O:25])C=1>CN(C)C=O.O>[CH3:14][O:13][C:8]1[CH:9]=[CH:10][C:11]([OH:25])=[CH:12][C:7]=1[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
5.1 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
5.33 mL
Type
reactant
Smiles
CC1=C(C=CC=C1)OC
Name
Quantity
6 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3.03 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for ˜2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-Methoxy-3-methylphenol was prepared
CUSTOM
Type
CUSTOM
Details
An Assessment of the Reaction Energetics for Cytochrome P450-Mediated Reactions,” Arch
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with 4×100 ml of ether
WASH
Type
WASH
Details
The ether layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine solution, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel: 90% hexane, 10% ethyl acetate)
DISSOLUTION
Type
DISSOLUTION
Details
The purified oil (1.78 g, 28%) was dissolved in dichloromethane (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under nitrogen for ˜5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with aqueous saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressured
DISSOLUTION
Type
DISSOLUTION
Details
The dark oil that remained was dissolved in 7 ml of methanol
ADDITION
Type
ADDITION
Details
5.5 ml of 10% aqueous potassium hydroxide solution was added
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ether
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
was recrystallized twice with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.